(3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine is a complex organic compound that belongs to the class of sulfonyl pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the thiophene ring and the sulfonyl group suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Thiophene Ring: The thiophene ring can be attached through coupling reactions, such as Suzuki or Stille coupling.
Final Functionalization:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the sulfonyl group.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide or sulfoxide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (amines, thiols).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.
Medicine
In medicinal chemistry, such compounds are often explored for their potential as pharmaceuticals. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonyl group and thiophene ring are often involved in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-butylpyrrolidin-3-amine
- (3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-ethylpyrrolidin-3-amine
- (3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-methylpyrrolidin-3-amine
Uniqueness
The uniqueness of (3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine lies in its specific stereochemistry and functional groups. The combination of the thiophene ring, sulfonyl group, and pyrrolidine ring with a propyl substituent provides a distinct set of chemical and biological properties that may not be present in similar compounds.
Properties
IUPAC Name |
(3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S2/c1-3-4-10-6-14(7-11(10)13)18(15,16)12-5-9(2)8-17-12/h5,8,10-11H,3-4,6-7,13H2,1-2H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJFCKLNSWVXCY-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)S(=O)(=O)C2=CC(=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)S(=O)(=O)C2=CC(=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.